(-)-Salsolinol Hydrochloride: A Comprehensive Technical Guide
(-)-Salsolinol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for (-)-Salsolinol hydrochloride. It is designed to be a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.
Chemical Properties and Structure
(-)-Salsolinol hydrochloride, the hydrochloride salt of the (S)-enantiomer of salsolinol, is a tetrahydroisoquinoline alkaloid. Endogenously, it can be formed from the condensation of dopamine and acetaldehyde.[1] Its chemical identity and key physical properties are summarized below.
Chemical Structure
The chemical structure of (-)-Salsolinol is characterized by a tetrahydroisoquinoline core with two hydroxyl groups on the aromatic ring and a methyl group at the chiral center (C1). The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Systematic Name: (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
Key Structural Features:
-
Stereochemistry: The designation "(-)" or "(S)" refers to the stereochemical configuration at the C1 position of the isoquinoline ring.
-
Functional Groups: The molecule contains a secondary amine, two phenolic hydroxyl groups, and a methyl group. These functional groups are crucial for its biological activity and chemical reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of Salsolinol hydrochloride is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][3] |
| Molecular Weight | 215.68 g/mol | [2] |
| Melting Point | 223-224 °C | [4] |
| Solubility | Soluble in water, ethanol, and DMSO. | [5][6] |
| Appearance | Solid | [5] |
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of (-)-Salsolinol hydrochloride, including its synthesis and analytical determination.
Synthesis of Racemic Salsolinol (Pictet-Spengler Reaction)
The synthesis of racemic salsolinol is commonly achieved through the Pictet-Spengler reaction, which involves the condensation of dopamine with acetaldehyde.[1][7]
Methodology:
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Reaction Setup: Dopamine hydrochloride is dissolved in a suitable solvent, typically an aqueous acidic solution.
-
Addition of Acetaldehyde: Acetaldehyde is added to the dopamine solution. The reaction is often carried out at room temperature or with gentle heating.
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Cyclization: The acidic conditions facilitate the cyclization of the intermediate Schiff base to form the tetrahydroisoquinoline ring system.
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Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product can be purified by crystallization or chromatography to yield racemic salsolinol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Enantioselective Separation by High-Performance Liquid Chromatography (HPLC)
The separation of the (R)- and (S)-enantiomers of salsolinol is critical for studying their distinct biological activities. Chiral HPLC is a widely used method for this purpose.[8]
Methodology: [8]
-
Chromatographic System: A high-performance liquid chromatograph equipped with a chiral stationary phase column is used. A common choice is a β-cyclodextrin-modified column.[8]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 100 mM ammonium acetate with 10 mM triethylamine, pH 4.0).[8]
-
Detection: An electrochemical detector is often employed due to the electroactive nature of the catechol moiety, providing high sensitivity.[9]
-
Separation: The sample containing the racemic mixture of salsolinol hydrochloride is injected into the HPLC system. The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification. Under the described conditions, the (S)-enantiomer is reported to elute first.[8]
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Fraction Collection: The separated enantiomers can be collected for further experiments by monitoring the detector signal and collecting the corresponding fractions.[8]
Signaling Pathways and Biological Activity
(-)-Salsolinol hydrochloride exerts its biological effects by interacting with specific neurotransmitter systems, primarily the dopaminergic and opioid systems.
Interaction with the Dopaminergic System
(-)-Salsolinol has been shown to interact with dopamine receptors, particularly the D2 receptor.[10] Molecular docking studies suggest that the (S)-enantiomer can bind to the D2 receptor in a manner similar to dopamine, potentially acting as an agonist.[10] This interaction can lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10]
Caption: (-)-Salsolinol's agonistic action on the D2 receptor.
Modulation of the Mu-Opioid Receptor Pathway
(-)-Salsolinol acts as an agonist at the μ-opioid receptor. This interaction has significant implications for the modulation of dopaminergic neuron activity. The activation of μ-opioid receptors, which are often located on GABAergic interneurons, leads to the inhibition of these inhibitory neurons.[11] This disinhibition results in an increased firing rate of dopaminergic neurons in areas like the ventral tegmental area (VTA).[11][12]
Caption: (-)-Salsolinol's indirect activation of dopaminergic neurons.
References
- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Compound Information Page [nimh-repository.rti.org]
- 4. (+/-)-SALSOLINOL HYDROCHLORIDE | 70681-20-8 [amp.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Salsolinol - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]
